
5-(N-Methyl-L-tyrosine)bouvardin benzoate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(N-Methyl-L-tyrosine)bouvardin benzoate hydrate is a complex organic compound with the molecular formula C47H52N6O10. It is known for its intricate structure and significant potential in various scientific fields. This compound is characterized by its high molecular weight of 860.95 g/mol and a density of 1.193 g/cm³ .
Vorbereitungsmethoden
The synthesis of 5-(N-Methyl-L-tyrosine)bouvardin benzoate hydrate involves multiple steps. The primary synthetic route includes the reaction of bouvardin with N-methyl-L-tyrosine in the presence of benzoic acid. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities .
Analyse Chemischer Reaktionen
5-(N-Methyl-L-tyrosine)bouvardin benzoate hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-(N-Methyl-L-tyrosine)bouvardin benzoate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential effects on cellular processes and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 5-(N-Methyl-L-tyrosine)bouvardin benzoate hydrate involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins, altering their function and affecting cellular processes. The exact pathways involved may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
5-(N-Methyl-L-tyrosine)bouvardin benzoate hydrate can be compared with other similar compounds, such as:
Bouvardin: A related compound with similar structural features but lacking the N-methyl-L-tyrosine and benzoate groups.
N-Methyl-L-tyrosine: A simpler compound that is a precursor in the synthesis of this compound.
Benzoic Acid Derivatives: Compounds that share the benzoate group but differ in other structural aspects.
Eigenschaften
CAS-Nummer |
86229-85-8 |
|---|---|
Molekularformel |
C47H52N6O10 |
Molekulargewicht |
860.9 g/mol |
IUPAC-Name |
[10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-2,5,8,11,14,30-hexaoxo-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaen-24-yl] benzoate |
InChI |
InChI=1S/C47H52N6O10/c1-27-41(54)49-28(2)44(57)51(4)36(23-30-13-18-34(61-7)19-14-30)43(56)50-29(3)45(58)53(6)38-24-31-15-20-35(21-16-31)62-40-26-32(25-37(42(55)48-27)52(5)46(38)59)17-22-39(40)63-47(60)33-11-9-8-10-12-33/h8-22,26-29,36-38H,23-25H2,1-7H3,(H,48,55)(H,49,54)(H,50,56) |
InChI-Schlüssel |
UJNACJCMUQMILW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)OC(=O)C5=CC=CC=C5)C)C)CC6=CC=C(C=C6)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


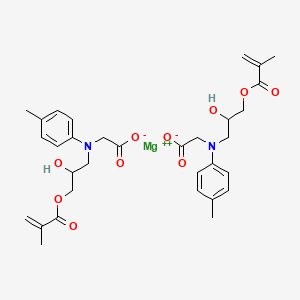
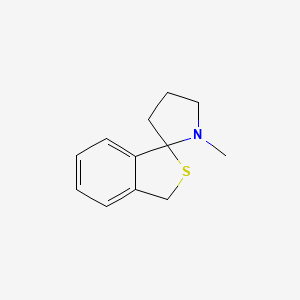
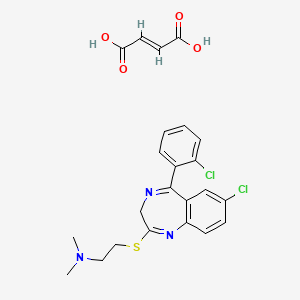
![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide)](/img/structure/B15184735.png)
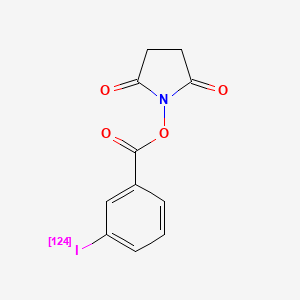

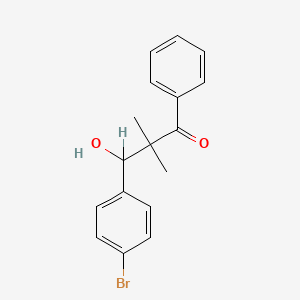
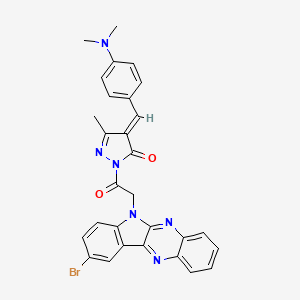

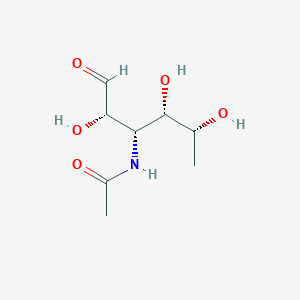



![[(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15184808.png)
